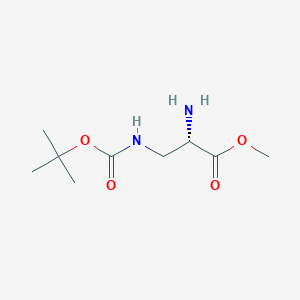

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLHVTKGDPVANO-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427337 |

Source

|

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77087-60-6 |

Source

|

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: A Cornerstone in Modern Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a key derivative of the non-proteinogenic amino acid α,β-diaminopropionic acid, serves as a vital building block in the synthesis of complex peptides and peptidomimetics. Its unique structural arrangement, featuring a free α-amino group and a protected β-amino group, offers strategic advantages in the design and development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and industrial settings.

Core Chemical and Physical Properties

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, also known by its CAS number 77087-60-6, is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. While experimental data for the melting and boiling points of this specific methyl ester are not widely published, the properties of the closely related free acid, Boc-Dap-OH, and its hydrochloride salt provide valuable context.

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | PubChem[1] |

| CAS Number | 77087-60-6 | PubChem[1] |

| Molecular Formula | C₉H₁₈N₂O₄ | PubChem[1] |

| Molecular Weight | 218.25 g/mol | PubChem[1] |

| Appearance | Solid (often as hydrochloride salt) | MedChemExpress[2] |

| Solubility (Hydrochloride Salt) | Soluble in DMSO | APExBIO[3] |

| Melting Point (related Boc-Dap-OH) | 210 °C (with decomposition) | Sigma-Aldrich |

Synthesis and Purification: A Practical Approach

The synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is typically achieved through a multi-step process starting from a readily available chiral precursor, such as L-asparagine. The general synthetic strategy involves the protection of one amino group, followed by esterification of the carboxylic acid.

Synthetic Pathway Overview

A common synthetic route is outlined below. This pathway leverages the differential reactivity of the amino and carboxyl groups to achieve the desired product with high purity.

Caption: Synthetic workflow for (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate.

Detailed Experimental Protocol

Step 1: Boc Protection of L-Asparagine

-

Dissolve L-asparagine in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide to adjust the pH to approximately 10.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with sodium hydroxide.

-

Stir the reaction mixture overnight at room temperature.

-

Acidify the solution with citric acid and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-L-Asparagine.

Step 2: Hofmann Rearrangement to Boc-Dap-OH

-

Dissolve Boc-L-Asparagine in a mixture of acetonitrile and water.

-

Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) and pyridine.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with aqueous sodium thiosulfate.

-

Purify the resulting Boc-Dap-OH by column chromatography.

Step 3: Methyl Esterification

-

Suspend Boc-Dap-OH in methanol.

-

Cool the mixture in an ice bath and bubble in hydrogen chloride gas until the solution is saturated.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain the hydrochloride salt of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate.

Spectroscopic Characterization

The structural elucidation of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate relies on a combination of spectroscopic techniques. The expected spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the protons of the tert-butyl group (a singlet at approximately 1.4 ppm), and the protons of the propanoate backbone. The α- and β-protons will appear as multiplets, with their chemical shifts and coupling patterns providing key structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and the Boc group (typically in the range of 155-175 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl ester carbon (around 52 ppm), and the carbons of the propanoate backbone. The peak associated with the carbamate ion typically appears near 165 ppm[4].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3300-3400 cm⁻¹ from the amino and amide groups.

-

C-H stretching: Sharp peaks around 2850-3000 cm⁻¹.

-

C=O stretching: Strong absorptions around 1740 cm⁻¹ (ester) and 1690 cm⁻¹ (carbamate).

-

N-H bending: A band in the region of 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.2.

Reactivity and Applications in Drug Development

The primary utility of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate lies in its application as a versatile building block in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group is acid-labile, allowing for its selective removal without affecting other protecting groups that may be present on the peptide chain[5].

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the free α-amino group of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate can be coupled to a resin-bound amino acid or peptide. The β-amino group, protected by the Boc group, remains unreactive during this coupling step. Subsequent deprotection of the α-amino group of the newly added residue allows for the continuation of peptide chain elongation.

Caption: General workflow for the incorporation of the amino acid derivative in SPPS.

Advantages in Medicinal Chemistry

The incorporation of α,β-diaminopropionic acid and its derivatives into peptides can confer unique properties to the resulting molecules. These include:

-

Increased proteolytic stability: The presence of a non-proteinogenic amino acid can hinder enzymatic degradation.

-

Conformational constraints: The additional amino group can be used to introduce cyclizations or other structural modifications that lock the peptide into a bioactive conformation.

-

Introduction of new functionalities: The β-amino group can be selectively deprotected and functionalized to attach reporter groups, cytotoxic payloads, or other moieties.

Safety and Handling

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate and its hydrochloride salt are considered irritants. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 2-8 °C.

Conclusion

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug development. Its unique structural features, combined with well-established synthetic and purification protocols, make it an indispensable tool for the creation of novel peptides with enhanced therapeutic potential. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. (S)-2-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

ResearchGate. (b) Infrared spectrum of methyl propionate recorded after deposition at... Retrieved from [Link]

-

SBS Genetech. Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate. Retrieved from [Link]

-

PubChem. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Methyl 3-((tert-butoxycarbonyl)amino)-L-alaninate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). SUPPORTING INFORMATION: Contents. Retrieved from [Link]

- Google Patents. (2016). Synthetic method of Fmoc-Dab(Boc)-OH.

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Retrieved from [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

PubChem. (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

PubChem. (s)-2-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

NIST. Propanoic acid, 2-methyl-, 3-methylbutyl ester. Retrieved from [Link]

-

Thieme. 15 Reactive Peptides. Retrieved from [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

NIST. 1-Butanol, 3-methyl-, propanoate. Retrieved from [Link]

Sources

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a derivative of the non-proteinogenic amino acid 2,3-diaminopropanoic acid, is a valuable building block in synthetic organic chemistry and drug discovery. The precise control of its stereochemistry and the confirmation of its chemical structure are paramount for its application in the synthesis of peptides and other bioactive molecules. This guide provides a comprehensive overview of the analytical methodologies employed for the complete structure elucidation and stereochemical confirmation of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Protected Amino Acids in Synthesis

In the realm of peptide synthesis and medicinal chemistry, protecting groups are indispensable tools. They temporarily mask reactive functional groups, preventing undesired side reactions and allowing for the selective formation of amide bonds.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[3] (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, often abbreviated as Boc-Dap-OMe, incorporates this protective strategy, rendering the β-amino group unreactive while the α-amino group and the methyl ester remain available for further chemical transformations.[4][5][6][7]

The stereochemical integrity of chiral building blocks like Boc-Dap-OMe is critical, as even minute amounts of the opposite enantiomer can lead to the formation of diastereomeric impurities in the final product, potentially altering its biological activity and pharmacological properties. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental aspect of ensuring the efficacy and safety of the resulting therapeutic candidates.

Figure 1: A logical workflow for the synthesis and comprehensive structural elucidation of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). Spin-spin coupling between neighboring protons leads to the splitting of signals into multiplets, providing valuable connectivity information.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-5.8 | Broad Singlet | 1H | NH (Boc) |

| ~4.2-4.4 | Multiplet | 1H | α-CH |

| ~3.7 | Singlet | 3H | OCH₃ |

| ~3.3-3.5 | Multiplet | 2H | β-CH₂ |

| ~1.8-2.2 | Broad Singlet | 2H | α-NH₂ |

| ~1.45 | Singlet | 9H | C(CH₃)₃ (Boc) |

Interpretation:

-

The singlet at ~1.45 ppm with an integration of 9H is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

The singlet at ~3.7 ppm corresponds to the three protons of the methyl ester group.

-

The multiplet at ~4.2-4.4 ppm is assigned to the α-proton, which is coupled to the protons of the adjacent β-methylene group and the α-amino group.

-

The multiplet at ~3.3-3.5 ppm represents the two protons of the β-methylene group, which are coupled to the α-proton.

-

The broad singlet at ~5.5-5.8 ppm is attributed to the amide proton of the Boc group.

-

The broad singlet at ~1.8-2.2 ppm corresponds to the two protons of the primary α-amino group. The chemical shift of NH protons can be highly variable and dependent on concentration and solvent.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR. The same deuterated solvent can be used.

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

-

Data Acquisition: A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~173-175 | C=O (ester) |

| ~155-157 | C=O (Boc) |

| ~79-81 | C(CH₃)₃ (Boc) |

| ~52-54 | OCH₃ |

| ~50-52 | α-CH |

| ~42-44 | β-CH₂ |

| ~28 | C(CH₃)₃ (Boc) |

Interpretation:

-

The signal in the ~173-175 ppm range is characteristic of the ester carbonyl carbon.

-

The signal around ~155-157 ppm corresponds to the carbamate carbonyl carbon of the Boc group.

-

The quaternary carbon of the tert-butyl group appears at ~79-81 ppm, while the methyl carbons of the Boc group are found around 28 ppm.

-

The methyl ester carbon resonates at ~52-54 ppm.

-

The α-carbon and β-carbon signals appear in the aliphatic region, with the α-carbon being slightly downfield due to its attachment to the nitrogen and carbonyl groups.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. agilent.com [agilent.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 11041840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (CAS: 77087-60-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Peptide Synthesis

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as Boc-L-Dap-OMe, is a non-proteinogenic α-amino acid derivative that has emerged as a critical building block in modern peptide chemistry and drug discovery. Its unique structure, featuring a methyl-esterified carboxyl group and a β-amino group protected by a tert-butyloxycarbonyl (Boc) moiety, offers chemists a versatile tool for the synthesis of complex peptides, peptidomimetics, and other bioactive molecules. The strategic placement of the acid-labile Boc protecting group allows for orthogonal protection schemes, enabling site-specific modifications and the construction of intricate molecular architectures such as cyclic and branched peptides. This guide provides a comprehensive overview of the synthesis, characterization, and application of this valuable synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 77087-60-6 | [1] |

| Molecular Formula | C₉H₁₈N₂O₄ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | Viscous yellow oil or white to off-white solid | [1][2] |

| Solubility | Soluble in polar organic solvents | [1] |

Spectroscopic Data:

¹H NMR (300 MHz, CDCl₃): δ [ppm] = 5.11 (s, 1H), 3.78-3.69 (s, 3H), 3.60-3.46 (m, 2H), 3.31-3.15 (m, 1H), 1.64 (s, 2H), 1.42 (s, 9H).[2]

¹³C NMR (75 MHz, CDCl₃): δ [ppm] = 174.46, 155.94, 79.48, 54.36, 52.26, 44.16, 28.30.[2]

High-Resolution Mass Spectrometry (HRMS): m/z 219.1324 (M + H⁺), 241.11436 (M + Na⁺).[2]

Synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: A Strategic Approach

Conceptual Synthetic Workflow:

The following diagram outlines a conceptual workflow for the synthesis of the target compound.

Caption: Conceptual synthetic workflow for the target compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The presence of the Boc group on the β-amino group and a free α-amino group (after deprotection of a suitable precursor or direct use of the hydrochloride salt) allows for its incorporation into a growing peptide chain.

The Power of Orthogonal Protection

The utility of this building block is fully realized when used in an orthogonal protection scheme. For instance, a derivative with an Fmoc-protected α-amino group and a Boc-protected β-amino group allows for selective deprotection. The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF) to allow for peptide chain elongation, while the Boc group remains intact.[5] Subsequently, the Boc group can be removed under acidic conditions to allow for side-chain modification, such as cyclization or branching.[6]

Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS

The following is a detailed protocol for the coupling of a Boc-protected amino acid, which can be adapted for (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, in a manual Boc-SPPS workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection (if applicable):

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[7]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIEA (3 equivalents) to neutralize the hydrochloride salt.

-

Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[8]

-

Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates that all primary amines have been acylated.[8]

-

-

Washing:

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Mechanism of Boc Deprotection

The removal of the Boc protecting group is a critical step in Boc-SPPS and is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The mechanism proceeds as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Formation of a Tert-butyl Cation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.

-

Formation of the Amine Salt: The newly liberated amine is protonated by the excess TFA to form the trifluoroacetate salt, which is then neutralized in the subsequent step.[9][10]

It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of CO₂ can cause pressure buildup in a sealed system.[11]

Safety and Handling

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Always consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a valuable and versatile building block for the synthesis of complex peptides and peptidomimetics. Its unique structure, combined with the principles of orthogonal protection, provides researchers and drug development professionals with a powerful tool for creating novel molecules with tailored biological activities. A thorough understanding of its synthesis, characterization, and application in solid-phase peptide synthesis, as outlined in this guide, is essential for its successful implementation in research and development endeavors.

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]

-

An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved January 12, 2026, from [Link]

-

An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved January 12, 2026, from [Link]

-

Practical and Efficient Synthesis of Orthogonally Protected α-2,3-Diaminopropionic Acid (2,3Dap), 2,4-Diaminobutanoic Acid (2,4Dab), and Their N-Methylated Derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). (n.d.). Retrieved January 12, 2026, from [Link]

-

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. (n.d.). Retrieved January 12, 2026, from [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved January 12, 2026, from [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). In Methods in Molecular Biology (Vol. 1184, pp. 3-24). [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]

-

Planning a Peptide Synthesis | AAPPTec. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]

-

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate. (n.d.). Retrieved January 12, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Vederas, J. C., & Murphy, M. E. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(1), 123–133. [Link]

-

Basic Peptides synthesis introduction - LifeTein®. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. CAS 77087-60-6: 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-… [cymitquimica.com]

- 2. 77087-60-6 | CAS DataBase [chemicalbook.com]

- 3. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 5. lifetein.com [lifetein.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate molecular weight

An In-Depth Technical Guide to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Abstract

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a derivative of the non-proteinogenic amino acid L-α,β-diaminopropionic acid (L-Dap), is a pivotal building block in modern medicinal chemistry and peptide science. This guide provides a comprehensive technical overview of its molecular characteristics, a detailed synthesis protocol with mechanistic insights, its core applications in drug development, and key analytical methods for its characterization. As a bifunctional molecule featuring a free α-amino group and a protected β-amino group, it offers unique opportunities for creating structurally diverse peptides and peptidomimetics with enhanced biological activity and stability.

Physicochemical and Structural Properties

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, also known as H-Dap(Boc)-OMe, is a chiral molecule whose utility is defined by its distinct functional groups: a methyl ester at the C-terminus, a primary amine at the α-carbon, and a tert-butoxycarbonyl (Boc) protected amine at the β-carbon. This orthogonal protection scheme is fundamental to its application in controlled, stepwise peptide synthesis.[1][2]

The molecular structure allows it to serve as a versatile scaffold. The free α-amino group is available for peptide bond formation, while the Boc group on the side-chain amine provides robust protection under standard coupling conditions and can be selectively removed later with acid.[]

Table 1: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O₄ | [4] |

| Molecular Weight | 218.25 g/mol | [4] |

| Exact Mass | 218.12665706 Da | [4] |

| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [4] |

| Common Synonyms | H-Dap(Boc)-OMe; Methyl 3-((tert-butoxycarbonyl)amino)-L-alaninate | [4] |

| CAS Number | 77087-60-6 | [4] |

| Appearance | Typically a white to off-white crystalline powder or solid | [1][5] |

| Storage Conditions | Long-term storage at -20°C is recommended to ensure stability |[5] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is typically achieved through the esterification of its corresponding carboxylic acid precursor, (S)-2-amino-3-((tert-butoxycarbonyl)amino)propanoic acid (H-Dap(Boc)-OH). The following protocol employs a classic and reliable method using thionyl chloride in methanol.

Experimental Protocol: Methanolic Esterification

Objective: To convert the carboxylic acid of H-Dap(Boc)-OH to a methyl ester without disturbing the Boc protecting group or causing racemization at the chiral center.

Materials:

-

(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid (H-Dap(Boc)-OH)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend H-Dap(Boc)-OH (1 equivalent) in anhydrous methanol. The volume of methanol should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of amino acid).

-

Cooling: Cool the flask to 0°C using an ice-water bath. This is critical to control the exothermic reaction between thionyl chloride and methanol.

-

Reagent Addition: Add thionyl chloride (1.2 equivalents) dropwise to the cold, stirring suspension over 30 minutes. The slow addition prevents a rapid temperature increase and potential side reactions.

-

Causality: Thionyl chloride reacts with methanol in situ to form methyl chlorosulfite and HCl. The generated HCl acts as the catalyst for the Fischer esterification of the carboxylic acid. Using SOCl₂ is advantageous as the byproducts (SO₂ and HCl gas) are volatile and easily removed.[6]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and volatile byproducts.

-

Neutralization: Re-dissolve the resulting residue in ethyl acetate. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases and the aqueous layer is slightly basic (pH ~8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil or solid can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes, to afford the pure (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate.

Caption: Workflow for the synthesis of H-Dap(Boc)-OMe.

Core Applications in Drug Development and Peptide Synthesis

The primary application of H-Dap(Boc)-OMe is as a specialized building block in the synthesis of peptides and peptidomimetics with therapeutic potential.[1][2]

-

Peptide Synthesis: In Solid-Phase Peptide Synthesis (SPPS), the compound can be readily incorporated into a growing peptide chain. The free α-amino group allows for coupling to the N-terminus of a resin-bound peptide. The Boc-protected side chain remains inert during this process. This strategy is part of the broader Boc-based approach to peptide synthesis, which is valued for its efficiency in certain industrial applications and for the synthesis of long peptides via fragment condensation.[]

-

Drug Design: The diaminopropionic acid scaffold is crucial for creating modified peptides. The side-chain amino group can be used as an attachment point for various functional moieties, such as labels (fluorophores), chelating agents for imaging, or cytotoxic drugs to create peptide-drug conjugates.[7]

-

Structural Modification: Incorporating L-Dap derivatives can alter the conformational properties of a peptide, potentially increasing its stability against enzymatic degradation or improving its binding affinity to a biological target.[6] It is a key component in the development of bioactive peptides, therapeutic proteins, and novel biologics.[1][2]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 4. Methyl 3-((tert-butoxycarbonyl)amino)-L-alaninate | C9H18N2O4 | CID 7021143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Introduction: The Significance of a Versatile Chiral Building Block

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a derivative of L-2,3-diaminopropionic acid (L-Dap), is a cornerstone chiral building block in contemporary drug discovery and peptide chemistry. Its strategic importance lies in its bifunctional nature, presenting a free α-amino group and a protected β-amino group, alongside a methyl-esterified carboxyl terminus. This orthogonal protection scheme allows for selective chemical manipulations at distinct positions, making it an invaluable synthon for the construction of complex peptides, peptidomimetics, and various pharmacologically active molecules. The precise stereochemistry at the α-carbon is crucial for ensuring the desired biological activity and three-dimensional conformation of the final products. This guide provides an in-depth, scientifically-grounded pathway for the synthesis of this pivotal compound, starting from the readily available amino acid, L-asparagine. We will delve into the rationale behind each synthetic step, offering a detailed experimental protocol and robust characterization data.

Strategic Synthesis Pathway: From L-Asparagine to a Key Diamino Acid Derivative

The chosen synthetic route commences with the naturally occurring amino acid L-asparagine and proceeds through a series of strategic protection, rearrangement, and functional group manipulations to yield the target molecule. This pathway is designed for efficiency, scalability, and stereochemical integrity.

The overall synthetic transformation can be visualized as follows:

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Nα-Protection of L-Asparagine

The initial step involves the protection of the α-amino group of L-asparagine to prevent its participation in the subsequent Hofmann rearrangement. The benzyloxycarbonyl (Cbz) group is an ideal choice due to its stability under the mildly basic conditions of the rearrangement and its susceptibility to facile removal via hydrogenolysis, which is orthogonal to the acid-labile Boc group that will be introduced later.[1][2]

Protocol:

-

Suspend L-asparagine monohydrate (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the suspension to 0 °C in an ice bath with vigorous stirring.

-

Add sodium carbonate (2.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise via a syringe, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nα-Cbz-L-Asparagine as a white solid.

Causality: The Schotten-Baumann reaction conditions, employing a biphasic solvent system and a base, facilitate the efficient acylation of the amino group by benzyl chloroformate. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion.

Step 2: Hofmann Rearrangement to Form the Diamino Acid

This pivotal step transforms the side-chain amide of Nα-Cbz-L-Asparagine into a primary amine through a Hofmann rearrangement.[3] We utilize the hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), which offers a milder and more practical alternative to traditional bromine/sodium hydroxide conditions.[4][5]

Protocol:

-

Dissolve Nα-Cbz-L-Asparagine (1 equivalent) in a 2:1 mixture of N,N-dimethylformamide (DMF) and water.

-

Add (diacetoxyiodo)benzene (PIDA, 1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Concentrate the mixture under reduced pressure to remove the majority of the organic solvent.

-

The resulting aqueous solution containing the crude Nα-Cbz-L-2,3-diaminopropionic acid is typically used directly in the next step without extensive purification.

Mechanistic Insight: PIDA facilitates an oxidative rearrangement of the primary amide. The reaction proceeds through an N-iodo intermediate, which rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate in the aqueous medium yields the primary amine with the loss of carbon dioxide.

Step 3: Selective Nβ-Boc Protection

With the α-amino group protected by the Cbz group, the newly formed β-amino group can be selectively protected with the tert-butoxycarbonyl (Boc) group. This orthogonal protection is critical for the utility of the final product.[]

Protocol:

-

To the crude aqueous solution of Nα-Cbz-L-2,3-diaminopropionic acid from the previous step, add dioxane to improve solubility.

-

Adjust the pH of the solution to 9-10 with a suitable base, such as sodium carbonate.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) dissolved in a minimal amount of dioxane.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Acidify the mixture to pH 3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude Nα-Cbz-Nβ-Boc-L-2,3-diaminopropionic acid.

Rationale: The reaction is performed under basic conditions to deprotonate the β-amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.

Step 4: Methyl Esterification

The carboxylic acid functionality is converted to a methyl ester to yield the penultimate protected diamino acid. A common and effective method involves the use of thionyl chloride in methanol.

Protocol:

-

Dissolve the crude Nα-Cbz-Nβ-Boc-L-2,3-diaminopropionic acid (1 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl Nα-Cbz-Nβ-Boc-L-2,3-diaminopropanoate. Purify by flash column chromatography if necessary.

Expertise in Practice: The in situ generation of methyl chloroformate from thionyl chloride and methanol provides a highly reactive species for the esterification of the carboxylic acid. The refluxing conditions ensure the reaction goes to completion.

Step 5: Selective Nα-Deprotection via Hydrogenolysis

The final step is the selective removal of the Cbz group from the α-amino position to unveil the target molecule. Catalytic hydrogenolysis is the method of choice as it cleanly cleaves the Cbz group without affecting the acid-labile Boc group or the methyl ester.[2][7]

Protocol:

-

Dissolve Methyl Nα-Cbz-Nβ-Boc-L-2,3-diaminopropanoate (1 equivalent) in methanol.

-

Add 10% Palladium on charcoal (Pd/C, ~10 mol%) to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate.

Trustworthiness of the Protocol: This deprotection method is highly reliable and widely used in peptide synthesis due to its high chemoselectivity. The palladium catalyst facilitates the cleavage of the benzylic C-O bond of the Cbz group by molecular hydrogen, releasing the free amine, toluene, and carbon dioxide as byproducts.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | L-Asparagine | Nα-Cbz-L-Asparagine | Cbz-Cl, Na₂CO₃ | 85-95% |

| 2 | Nα-Cbz-L-Asparagine | Nα-Cbz-L-2,3-diaminopropionic acid | PIDA | 70-80% |

| 3 | Nα-Cbz-L-2,3-diaminopropionic acid | Nα-Cbz-Nβ-Boc-L-2,3-diaminopropionic acid | (Boc)₂O, Na₂CO₃ | 80-90% |

| 4 | Nα-Cbz-Nβ-Boc-L-2,3-diaminopropionic acid | Methyl Nα-Cbz-Nβ-Boc-L-2,3-diaminopropanoate | SOCl₂, MeOH | 85-95% |

| 5 | Methyl Nα-Cbz-Nβ-Boc-L-2,3-diaminopropanoate | (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate | H₂, Pd/C | >95% |

Characterization of the Final Product

The identity and purity of the synthesized (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 5.20 (br s, 1H, NH-Boc), 3.74 (s, 3H, OCH₃), 3.65 (t, J=5.6 Hz, 1H, CH-α), 3.40-3.25 (m, 2H, CH₂-β), 1.75 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 173.5 (C=O, ester), 156.0 (C=O, Boc), 79.5 (C(CH₃)₃), 54.0 (CH-α), 52.5 (OCH₃), 45.0 (CH₂-β), 28.4 (C(CH₃)₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₉H₁₈N₂O₄ [M+H]⁺: 219.13; found: 219.13.

Conclusion

This technical guide has outlined a robust and well-documented synthetic pathway for the preparation of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a crucial building block for research and development in the pharmaceutical and chemical industries. By starting from the inexpensive and readily available L-asparagine, this multi-step synthesis employs reliable and scalable reactions, including a key Hofmann rearrangement and strategic use of orthogonal protecting groups. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and scientists to confidently synthesize this valuable compound with high purity and stereochemical integrity.

References

-

Zhang, L., Kauffman, G., & Yin, J. (1997). Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives. The Journal of Organic Chemistry, 62(21), 7514-7515. [Link]

-

Hofmann rearrangement. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Le-Nguyen, D., Sar-ngan, S., & Yiotakis, A. (1988). Potential inhibitors of L-asparagine biosynthesis. 5. Electrophilic amide analogues of (S)-2,3-diaminopropionic acid. Journal of Medicinal Chemistry, 31(9), 1751-1755. [Link]

-

Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]

-

Royal Society of Chemistry. (2015). †Electronic Supplementary Information (ESI). [Link]

-

PubChem. (s)-2-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved January 12, 2026, from [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 12, 2026, from [Link]

-

ResearchGate. Scheme 12. PIDA-mediated Hofmann rearrangement. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved January 12, 2026, from [Link]

-

PubChem. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

-

Royal Society of Chemistry. (2018). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Chemical Science. [Link]

-

Van der Heyden, J. C., & Rando, R. R. (1981). Chemical synthesis of N beta-oxalyl-L-alpha, beta-diaminopropionic acid and optical specificity in its neurotoxic action. The Journal of biological chemistry, 256(11), 5556–5558. [Link]

-

PubChem. (2S)-3-(((tert-butoxy)carbonyl)amino)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

MiMeDB. Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved January 12, 2026, from [Link]

-

ResearchGate. Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Retrieved January 12, 2026, from [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Introduction

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as Boc-Dap-OMe, is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. As a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid, its unique structure, featuring a methyl ester and a Boc-protected primary amine, allows for selective chemical modifications. Accurate and comprehensive characterization of this compound is paramount to ensure its purity and proper reactivity in subsequent synthetic steps. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for Boc-Dap-OMe, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental choices and data interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate possesses a chiral center at the alpha-carbon, a methyl ester, a free primary amine at the C2 position, and a tert-butyloxycarbonyl (Boc) protected amine at the C3 position.

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₄[1] |

| Molecular Weight | 218.25 g/mol [1] |

| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1] |

| Synonyms | Boc-Dap-OMe, H-Dap(Boc)-OMe[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Boc-Dap-OMe, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like those on amines.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.

-

Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Expected ¹H NMR Data and Interpretation

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| C(CH ₃)₃ (Boc) | ~1.45 | singlet | 9H | - | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a characteristic singlet. |

| NH ₂ | variable | broad singlet | 2H | - | The chemical shift of the primary amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |

| CH ₂-NHBoc | ~3.2-3.5 | multiplet | 2H | ~5-7 | These methylene protons are diastereotopic due to the adjacent chiral center. They will likely appear as a multiplet due to coupling with the alpha-proton and potentially the NH proton. |

| CH (NH₂) | ~3.6-3.8 | multiplet | 1H | ~5-7 | The alpha-proton is coupled to the adjacent methylene protons, resulting in a multiplet. |

| COOCH ₃ | ~3.75 | singlet | 3H | - | The three protons of the methyl ester group are equivalent and do not couple to other protons, giving a sharp singlet. |

| NH -Boc | ~5.0-5.5 | broad singlet or triplet | 1H | ~5-7 | The carbamate proton signal can be broad and its chemical shift is solvent-dependent. It may show coupling to the adjacent methylene protons. |

Visualization of ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum of Boc-Dap-OMe.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Expected ¹³C NMR Data and Interpretation

Based on data for similar protected amino acid esters and general ¹³C NMR chemical shift trends, the following peaks are anticipated.

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| -C (CH₃)₃ (Boc) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region. |

| -C H₂-NHBoc | ~45-50 | The methylene carbon adjacent to the Boc-protected nitrogen is shifted downfield. |

| -C H(NH₂) | ~55-60 | The alpha-carbon, attached to the free amine and the ester group, is expected in this region. |

| -COOC H₃ | ~52-53 | The methyl ester carbon appears in a characteristic region for ester methyls. |

| -C (CH₃)₃ (Boc) | ~80 | The quaternary carbon of the Boc group is significantly deshielded by the adjacent oxygen atoms. |

| -NH-C O-O- (Boc) | ~156 | The carbamate carbonyl carbon is found in the typical range for this functional group. |

| -C OOCH₃ (Ester) | ~173-175 | The ester carbonyl carbon is the most deshielded carbon in the molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like Boc-Dap-OMe, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded first and automatically subtracted from the sample spectrum.

Expected IR Data and Interpretation

The IR spectrum of Boc-Dap-OMe is expected to show characteristic absorption bands for its functional groups. While a spectrum for the exact molecule is not available in the searched literature, data for the closely related Boc-Dap-OH provides a good reference.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| N-H Stretch (free amine) | 3300-3500 (two bands) | The primary amine will show two characteristic stretching vibrations (symmetric and asymmetric). |

| N-H Stretch (carbamate) | ~3300 | The N-H stretch of the carbamate is often a single, sharp peak. |

| C-H Stretch (aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the methyl, methylene, and tert-butyl groups. |

| C=O Stretch (ester) | ~1740-1750 | The ester carbonyl group typically absorbs at a higher frequency than an amide carbonyl. |

| C=O Stretch (carbamate) | ~1680-1710 | The Boc-group carbonyl stretch is a strong and characteristic absorption. |

| N-H Bend (amine) | 1580-1650 | Bending vibration of the primary amine. |

| C-O Stretch (ester & carbamate) | 1000-1300 | Stretching vibrations of the C-O single bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer. The analysis can be performed in either positive or negative ion mode. For a molecule with basic amine groups like Boc-Dap-OMe, positive ion mode is generally preferred.

Expected Mass Spectrometry Data and Interpretation

In positive ion ESI-MS, (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (MW = 218.25) is expected to be readily protonated.

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 219.13 | The protonated molecular ion is expected to be the base peak or a very prominent peak in the spectrum. |

| [M+Na]⁺ | 241.11 | Adducts with sodium ions are commonly observed in ESI-MS. |

| [M-Boc+H]⁺ | 119.08 | Loss of the Boc group (100 amu) is a common fragmentation pathway for Boc-protected amines. |

| [M-OCH₃+H]⁺ | 188.11 | Loss of the methoxy group from the ester. |

Visualization of ESI-MS Data Acquisition

Sources

A Technical Guide to the Stability and Storage of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Introduction

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a derivative of L-2,3-diaminopropionic acid (L-Dap), is a valuable chiral building block in medicinal chemistry and drug development. Non-proteinogenic α,β-diamino acids like L-Dap are crucial components in the synthesis of natural products, peptide mimics, and specialized pharmaceutical agents, including monobactam antibiotics.[1][2] The integrity of this reagent is paramount; its degradation can compromise the stereochemical purity, yield, and safety profile of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth analysis of the chemical stability of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate. We will explore its inherent vulnerabilities, elucidate potential degradation pathways, and establish field-proven protocols for storage, handling, and stability assessment. This document is intended for researchers, process chemists, and quality control specialists who rely on the pristine quality of this critical synthetic intermediate.

Physicochemical Properties

Understanding the fundamental properties of the molecule is the first step in designing appropriate storage and handling strategies. The hydrochloride salt form is also commonly used, which typically enhances stability and aqueous solubility.[3]

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoate | [4] |

| CAS Number | 77087-60-6 (Free Base) | [4] |

| CAS Number | 181228-33-1 (Hydrochloride Salt) | [5] |

| Molecular Formula | C₉H₁₈N₂O₄ | [4] |

| Molecular Weight | 218.25 g/mol | [4] |

| Appearance | White to off-white solid or liquid | [4][5] |

Core Stability Profile and Degradation Pathways

The structure of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate contains three key functional groups that dictate its stability: a chiral center at the α-carbon, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. These features make the molecule susceptible to degradation via hydrolysis and racemization.

Primary Degradation Mechanisms

-

Acid-Catalyzed Hydrolysis (Boc Deprotection): The Boc group is highly sensitive to acidic conditions.[] Exposure to even mild acids can cleave the carbamate, leading to the formation of the unprotected diamine, alongside gaseous byproducts isobutylene and carbon dioxide. This is the most significant vulnerability of the molecule.

-

Base-Catalyzed Hydrolysis (Saponification): The methyl ester is susceptible to hydrolysis under basic conditions, a reaction known as saponification.[7] This process yields the corresponding carboxylate salt, which upon acidic workup would give the free carboxylic acid. This pathway is a primary concern if the material is exposed to basic contaminants and moisture.

-

Racemization: The stereocenter at the α-carbon is prone to racemization, particularly in the presence of a base.[8] The base can abstract the α-proton to form a planar enolate intermediate, which can then be protonated from either face, leading to a loss of enantiomeric purity. The racemization of amino acid esters is a well-documented phenomenon that can be influenced by solvents and additives.[9]

Caption: Primary degradation pathways for the title compound.

Recommended Storage and Handling Protocols

To preserve the chemical and chiral integrity of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, strict adherence to proper storage and handling protocols is essential. The primary objectives are to mitigate exposure to moisture, acidic/basic contaminants, and elevated temperatures.

Storage Conditions

Supplier recommendations vary, but a conservative approach is advised for long-term storage to maximize shelf-life.

| Form | Temperature | Duration | Rationale & Considerations |

| Solid (Powder) | -20°C | Up to 3 years[5] | Minimizes all degradation pathways. Ideal for long-term archival. |

| 2°C to 8°C | Up to 2 years[5] | Suitable for working stock. Ensures minimal degradation over months. | |

| Ambient | Short-term only | Not recommended for long-term storage due to risk of thermal degradation.[4][10] | |

| In Solution (e.g., DMSO) | -80°C | Up to 6 months[5] | Prevents degradation in solution. Aliquoting is critical. |

| -20°C | Up to 1 month[5] | Suitable for short-term project use. |

Key Handling Procedures:

-

Inert Atmosphere: Handle the solid in a dry, inert atmosphere (e.g., nitrogen or argon glovebox) to minimize exposure to moisture and air. The compound may be hygroscopic.[5]

-

Container: Store in a tightly sealed, light-resistant container.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid cross-contamination with acidic or basic materials.

-

Solutions: Prepare solutions using anhydrous, high-purity solvents. Once prepared, aliquot the solution into single-use vials to prevent product inactivation from repeated freeze-thaw cycles.[5]

Experimental Methodologies for Stability Assessment

A robust stability assessment program relies on forced degradation studies to identify likely degradation products and the development of a stability-indicating analytical method.[11]

Caption: General workflow for a comprehensive stability study.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to generate potential impurities, which is essential for developing a stability-indicating method.[12][13]

-

Preparation: Prepare a stock solution of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate at 60°C for 24-48 hours.

-

Periodically withdraw samples, neutralize with 0.1 M NaOH, and analyze by HPLC.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at room temperature for 4-8 hours.

-

Periodically withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for 24 hours, protected from light.

-

Analyze samples directly by HPLC.

-

-

Thermal Degradation:

-

Place the solid compound in a 70°C oven for 7 days.

-

Place a solution of the compound in a 70°C oven for 7 days.

-

Dissolve/dilute the samples and analyze by HPLC.

-

-

Photostability:

-

Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples alongside a dark control stored under the same conditions.

-

-

Analysis: All stressed samples should be analyzed by a suitable chromatographic method (see Protocol 4.2) and LC-MS to identify the mass-to-charge ratio of any new peaks, aiding in structural elucidation.[14]

Protocol: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of stability.[14][15]

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

-

Detector: UV detector at 210-220 nm.

-

-

Method Development:

-

Inject a mixture of the stressed samples (acid, base, oxidative, etc.) to create a chromatogram containing the parent peak and all major degradation products.

-

Develop a gradient elution method to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks. A typical starting gradient might be 5% to 95% Mobile Phase B over 20-30 minutes.

-

The goal is to demonstrate "peak purity" for the parent compound in the presence of its degradants, confirming the method's specificity.

-

-

Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is governed by its susceptibility to acid-catalyzed Boc deprotection, base-catalyzed ester hydrolysis, and potential racemization. Its integrity is best preserved by strict adherence to cold, dry, and inert storage conditions. For drug development professionals, implementing a rigorous stability testing program, including forced degradation studies and the use of a validated, stability-indicating analytical method, is not merely a recommendation but a necessity. These measures ensure the quality and reliability of this key chiral building block, thereby safeguarding the integrity of the subsequent synthetic pathway and the final pharmaceutical product.

References

- International Journal of Peptide and Protein Research. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.

- The Journal of Organic Chemistry. Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine.

- MedChemExpress. (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)

- MedChemExpress. H-Dab(Boc)-OMe hydrochloride.

- Chemspace. Methyl (2S)-2-amino-3-{[(tert-butoxy)

- National Institutes of Health (PMC). (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis.

- CymitQuimica. CAS 3350-15-0: H-Dab(Boc)-OMe . HCl.

- Sigma-Aldrich. (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid.

- National Institutes of Health (PMC). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.

- APExBIO. (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)

-

MedChemExpress. (2S)-2-[amino]-3-methylbutanoic acid-SDS.

- RSC Publishing. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis.

- The Journal of Organic Chemistry. Amino Acid Active Esters. III.

- The Journal of Organic Chemistry. Racemization of amino acid derivatives. III.

- ChemicalBook. H-DAB(BOC)

- National Institutes of Health (PMC). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.

- Biosynth. Boc-dab-OMe hydrochloride.

- Taylor & Francis Online. (2019).

- BioPharmaSpec.

- Intertek.

- BioPharm International. (2013).

- BOC-Amino Acids. Amino Acid Boc Deprotection.

- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?

- CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.

- US Pharmacopeia (USP). Amino acid analysis.

- National Institutes of Health (PMC). L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- PubChem. (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)

- ResearchGate. Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene.

- Shimadzu. Analytical Methods for Amino Acids.

- Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.

- Agilent. (2010). Analysis of Amino Acids by HPLC.

- National Institutes of Health (PMC). (2012).

Sources

- 1. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 3350-15-0: H-Dab(Boc)-OMe . HCl | CymitQuimica [cymitquimica.com]

- 4. chem-space.com [chem-space.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. sciforum.net [sciforum.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid | 74536-29-1 [sigmaaldrich.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. agilent.com [agilent.com]

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate